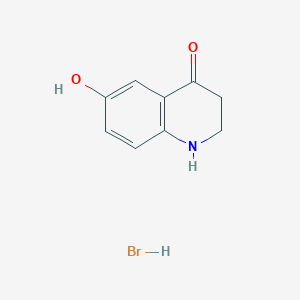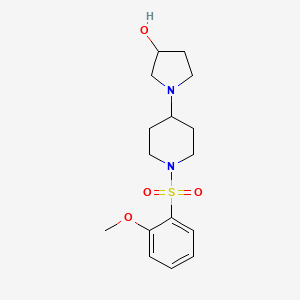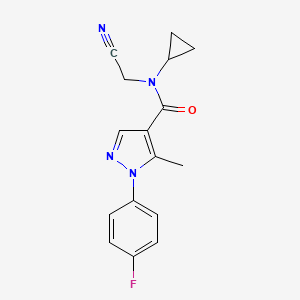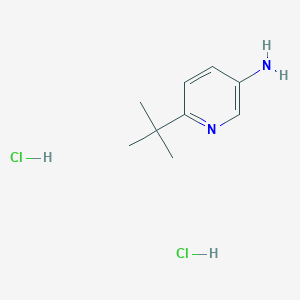![molecular formula C17H20N2O4S2 B2931049 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide CAS No. 941945-14-8](/img/structure/B2931049.png)
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxy group, a piperidinone moiety, and a thiophene sulfonamide group, making it a versatile molecule for research and industrial purposes.
Wirkmechanismus
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to the formation of fibrin clots .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This prevents FXa from catalyzing the conversion of prothrombin to thrombin, thereby inhibiting clot formation .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, specifically the conversion of prothrombin to thrombin . This results in a reduction in thrombin generation, which indirectly inhibits platelet aggregation . Therefore, the compound affects both the coagulation pathway and platelet aggregation process.
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It is eliminated through renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa and the subsequent reduction in thrombin generation lead to a decrease in clot formation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies of the compound in animal models . The compound has been shown to improve antithrombotic activity without excessive increases in bleeding times .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially lead to drug-drug interactions . The compound has a low potential for such interactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Piperidinone Moiety: This step involves the reaction of 4-chloronitrobenzene with piperidine, followed by oxidation to form the piperidinone ring.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenolic hydroxyl group.
Formation of the Thiophene Sulfonamide: The thiophene ring is sulfonated, and the resulting sulfonic acid is then coupled with the piperidinone intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperidinone moiety can be reduced to form a piperidine ring.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the field of anticoagulation.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinone moiety.
Rivaroxaban: Another FXa inhibitor with structural similarities.
Ticagrelor: A platelet aggregation inhibitor with a related chemical structure.
Uniqueness
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy, piperidinone, and thiophene sulfonamide groups make it a versatile compound for various applications, distinguishing it from other similar molecules.
Eigenschaften
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-12-6-9-17(24-12)25(21,22)18-13-7-8-14(15(11-13)23-2)19-10-4-3-5-16(19)20/h6-9,11,18H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMSZELTYJPLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide](/img/structure/B2930968.png)
![5-chloro-N-[2-(2-fluorophenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2930969.png)
![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2930970.png)
![2-Chloro-N-[2-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethyl]propanamide](/img/structure/B2930973.png)
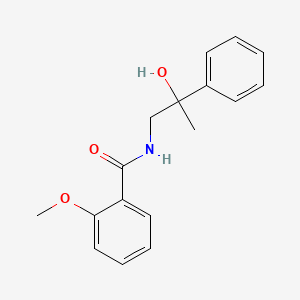
![3-amino-N-(4-methyl-1,3-oxazol-2-yl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930976.png)
![N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2930977.png)
![methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2930980.png)
![12-ethyl-11-methyl-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2930981.png)

